Chloranil chemical properties and structure
Chloranil chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) is a versatile and powerful oxidizing agent with significant applications across organic synthesis, materials science, and pharmaceutical development. This document provides an in-depth technical overview of its core chemical properties, molecular and crystal structure, synthesis, and key chemical reactions. Quantitative data are presented in structured tables for ease of reference, and detailed experimental protocols for its synthesis are provided. Furthermore, key reaction pathways and experimental workflows are visualized using DOT language diagrams to facilitate a deeper understanding of its chemical behavior.
Chemical and Physical Properties
Chloranil is a yellow crystalline solid with a molecular formula of C₆Cl₄O₂.[1][2][3] It is a planar molecule and functions as a mild oxidant.[1][3][4] Its strong electrophilicity and oxidative potential make it a valuable reagent in numerous chemical transformations.[5]
Identification and General Properties
| Property | Value | Source |
| IUPAC Name | 2,3,5,6-Tetrachlorocyclohexa-2,5-diene-1,4-dione | [1][6] |
| Other Names | p-Chloranil, Tetrachloro-1,4-benzoquinone, Tetrachloro-p-benzoquinone | [1][6] |
| CAS Number | 118-75-2 | [1][6] |
| Molecular Formula | C₆Cl₄O₂ | [1][5][6] |
| Appearance | Yellow solid/powder | [1][2][6] |
Physical and Chemical Constants
| Property | Value | Source |
| Molecular Weight | 245.86 g/mol | [1] |
| Melting Point | 295 to 296 °C (563 to 565 °F; 568 to 569 K) | [1] |
| Boiling Point | Sublimes | [6] |
| Density | 1.97 g/cm³ | [7][8] |
| Solubility | Insoluble in water; soluble in ether; sparingly soluble in alcohol, chloroform, carbon disulfide, and petroleum ether. | [3][6] |
| Vapor Pressure | 1 hPa @ 71 °C | [7] |
Spectral Data
| Spectroscopy | Wavelength/Frequency | Source |
| UV-Vis (λmax) | 290 nm (in cyclohexane) | [9] |
| IR Spectrum | Available | [10] |
| Raman Spectrum | Available | [11][12] |
Molecular and Crystal Structure
Chloranil possesses a quinoid structure with a six-membered ring.[5][13] The ring is substituted with two carbonyl groups at the 1 and 4 positions and four chlorine atoms at the 2, 3, 5, and 6 positions.[5] This high degree of halogenation significantly influences its electrochemical properties.
The molecule is planar, although with slight displacements of the oxygen and chlorine atoms out of the plane of the quinoid ring by approximately 0.05 Å.[13] The crystal structure of chloranil has been determined by X-ray diffraction to belong to the P2₁/a space group.[13]
Synthesis of Chloranil
Chloranil can be synthesized through several routes, most commonly involving the chlorination of phenol or the oxidation and subsequent chlorination of hydroquinone.[1][5][14]
Synthesis from Phenol
One established method involves the extensive chlorination of phenol to yield hexachlorocyclohexa-2,5-dien-1-one, which is then hydrolyzed to produce chloranil.[1]
C₆H₅OH + 6 Cl₂ → C₆Cl₆O + 6 HCl C₆Cl₆O + H₂O → C₆Cl₄O₂ + 2 HCl[1]
Synthesis from Hydroquinone
A common laboratory and industrial synthesis starts with the oxidation of hydroquinone to p-benzoquinone, followed by chlorination.[5]
Step 1: Oxidation of Hydroquinone to p-Benzoquinone [5]
-
Dissolve hydroquinone in an acidic solution (e.g., sulfuric acid).
-
Add an oxidizing agent such as potassium dichromate or nitric acid portion-wise while maintaining the temperature.
-
Monitor the reaction until the hydroquinone is fully converted to p-benzoquinone.
-
Isolate the p-benzoquinone product by filtration and wash with cold water.
Step 2: Chlorination of p-Benzoquinone [5]
-
Suspend the synthesized p-benzoquinone in a suitable inert solvent like carbon tetrachloride.[5]
-
Introduce chlorine gas into the mixture, often in the presence of a catalyst such as iron or ferric chloride.[5]
-
Heat the reaction mixture to between 50°C and 80°C to facilitate the substitution of all four hydrogen atoms.[5]
-
Continue the reaction until the formation of the yellow chloranil precipitate is complete.
-
Isolate the crude chloranil by filtration and purify by recrystallization from a suitable solvent like benzene or acetic acid.[15]
Chemical Reactions and Applications
Chloranil is a versatile reagent in organic synthesis, primarily utilized for its oxidizing and dehydrogenating properties.[4][5]
Dehydrogenation and Aromatization
Chloranil is widely employed as a hydrogen acceptor in aromatization reactions.[1] For instance, it can convert cyclohexadienes into their corresponding benzene derivatives.[1] This reactivity is crucial in the synthesis of complex aromatic systems found in many pharmaceutical compounds and advanced materials.
Reaction with Secondary Amines
Chloranil is used as a qualitative test for the presence of free secondary amines. The reaction produces a distinct color change to brown, red, or orange, depending on the specific amine.[1][3] In this reaction, the amine displaces a chloride from the quinone ring.[1][3] This is also a useful test to confirm the successful deprotection of a secondary amine.[1]
Precursor in Dye and Pharmaceutical Synthesis
Chloranil serves as a key precursor in the manufacturing of various dyes and pigments, such as Pigment Violet 23.[4] It is also a starting material for the synthesis of the chemotherapeutic agent diaziquone (AZQ).[1][4]
Safety and Handling
Chloranil is considered a hazardous substance due to its strong oxidative properties.[5] It can cause skin and eye irritation.[7][16][17] Appropriate personal protective equipment (PPE), including gloves, goggles, and protective clothing, should be worn when handling this chemical.[5] Work should be conducted in a well-ventilated area to avoid inhalation of dust or fumes.[5]
Conclusion
Chloranil remains a cornerstone reagent in modern organic chemistry and chemical manufacturing. Its unique electronic and structural features confer potent oxidizing capabilities that are harnessed in a wide array of synthetic transformations. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective and safe utilization in research and development.
References
- 1. Chloranil - Wikipedia [en.wikipedia.org]
- 2. Chloranil | 118-75-2 [chemicalbook.com]
- 3. Application of Chloranil_Chemicalbook [chemicalbook.com]
- 4. camlinfs.com [camlinfs.com]
- 5. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 6. Chloranil | C6Cl4O2 | CID 8371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. Chloranil(118-75-2) IR Spectrum [m.chemicalbook.com]
- 11. Single crystal vibrational spectra of chloranil (2, 3, 5, 6-tetrachloro-p-benzoquinone) | Semantic Scholar [semanticscholar.org]
- 12. Single crystal vibrational spectra of chloranil (2, 3, 5, 6-tetrachloro-p-benzoquinone) - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. journals.iucr.org [journals.iucr.org]
- 14. Chloranil synthesis - chemicalbook [chemicalbook.com]
- 15. guidechem.com [guidechem.com]
- 16. carlroth.com [carlroth.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
